methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride
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Overview
Description
Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride: is a heterocyclic compound with a molecular formula of C7H6N2O2S2·HCl. This compound is known for its unique structure, which includes a thieno[2,3-d][1,3]thiazole ring system. It is primarily used in various chemical and pharmaceutical research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate thioamide and α-haloketone precursors. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
Thieno[2,3-d]thiazole derivatives: Compounds with variations in the substituents on the thiazole ring.
Uniqueness: Methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2551117-97-4 |
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Molecular Formula |
C7H7ClN2O2S2 |
Molecular Weight |
250.7 g/mol |
IUPAC Name |
methyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H6N2O2S2.ClH/c1-11-6(10)4-2-3-5(12-4)9-7(8)13-3;/h2H,1H3,(H2,8,9);1H |
InChI Key |
PPCYLDUDZFAYLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=C(S2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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